molecular formula C22H21ClN2O3S B2913985 (6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1111032-26-8

(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2913985
CAS No.: 1111032-26-8
M. Wt: 428.93
InChI Key: UNOSHTCIJNZFTE-UHFFFAOYSA-N
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Description

    Quinoline Core : The central quinoline nucleus provides the backbone for this compound. Quinolines are nitrogen-containing bicyclic compounds found in various natural products and synthetic molecules. They exhibit diverse biological activities, including antimalarial, antimicrobial, antidepressant, and anticancer effects .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Karthik et al. (2021) focused on synthesizing a related compound through substitution reactions. The compound exhibited inter and intra-molecular hydrogen bonds, as well as other interactions, revealing insights into its structural characteristics.

Conformational Analysis

  • Research by Karkhut et al. (2014) synthesized a compound with a structure closely related to (6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone and analyzed its stable forms. This study is crucial in understanding the conformational stability of such compounds.

Anti-tubercular Activities

  • A study by Wardell et al. (2011) discussed derivatives of a similar compound, highlighting their significant anti-tubercular activities, which could be relevant for pharmaceutical applications.

Spectroscopic Properties

  • Al-Ansari (2016) explored the electronic absorption and fluorescence properties of related compounds. Such studies are vital for understanding the optical behavior of these materials (Al-Ansari, 2016).

Synthesis Routes

  • Back and Nakajima (2000) provided insights into the synthesis routes for compounds like this compound, which could be instrumental in developing novel synthetic methods (Back & Nakajima, 2000).

Chemical Reactions and Novel Compounds

  • Patan, Göksel, and Sahinler Ayla (2021) conducted studies on N-substituted quinone derivatives, which are structurally related to the queried compound. Such research helps in understanding the chemical behavior and potential applications of these compounds (Patan, Göksel, & Sahinler Ayla, 2021).

Antimicrobial Activities

  • Patel, Patel, and Patel (2011) synthesized a novel compound and analyzed its antimicrobial activities, demonstrating the potential pharmaceutical applications of such compounds (Patel, Patel, & Patel, 2011).

Crystal Structure Analysis

  • Research by Revathi et al. (2015) on the crystal structure of a related compound provides valuable insights into the molecular arrangement and interactions, which are crucial for material science applications (Revathi et al., 2015).

Metabolite Identification

  • A study by Çalış et al. (2006) on secondary metabolites, including quinoline derivatives, contributes to the understanding of natural compounds' structure and potential bioactivity (Çalış et al., 2006).

Pharmacokinetics and Bioavailability

  • Tanaka, Yamada, Ono, and Takegoshi (1987) developed methods for determining the levels of a related compound in biological samples, indicating the importance of understanding pharmacokinetics and bioavailability (Tanaka, Yamada, Ono, & Takegoshi, 1987).

Properties

IUPAC Name

[6-chloro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOSHTCIJNZFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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